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Compound of Interest

Methyl 4-bromo-2-
Compound Name:
methoxybenzoate

Cat. No.: B136142

This technical guide provides a detailed analysis of the expected spectral data for methyl 4-
bromo-2-methoxybenzoate (CAS No: 139102-34-4), a key intermediate in synthetic organic
chemistry. While raw experimental spectra for this specific compound are not widely available
in public databases, this document leverages established spectroscopic principles and data
from analogous structures to provide a robust, predictive interpretation. This guide is intended
for researchers, scientists, and professionals in drug development who rely on spectral data for
structural elucidation and quality control.

Introduction to Methyl 4-bromo-2-methoxybenzoate

Methyl 4-bromo-2-methoxybenzoate, with the molecular formula CoH9BrOs and a molecular
weight of 245.07 g/mol , is a substituted aromatic ester.[1] Its structure comprises a benzene
ring with four substituents: a methyl ester group (-COOCHs), a methoxy group (-OCHs), a
bromine atom (-Br), and a hydrogen atom. The precise arrangement of these groups is critical
to the molecule's chemical properties and reactivity. Spectroscopic analysis is the cornerstone
of verifying this structure. This guide will delve into the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.[2] By analyzing the chemical shifts, splitting patterns (multiplicity), and
integration of signals, a detailed picture of the molecular structure can be assembled.
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Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like methyl 4-bromo-2-
methoxybenzoate would be as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
deuterated solvent, typically deuterochloroform (CDCIs), in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts to 0 ppm.[3]

 Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a
Bruker AV-400, operating at 400 MHz for tH NMR and 100 MHz for 33C NMR.[3]

e 1H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse
sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., O-
200 ppm) is required.

Predicted 'H NMR Spectral Data

The *H NMR spectrum is expected to show five distinct signals corresponding to the different
proton environments in the molecule.
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. Chemical Shift
Predicted L . .
. (5, ppm) Multiplicity Integration Assighment
Signal
Range
Ester methyl
1 3.8-3.9 Singlet 3H protons (-
COOCHs)
_ Methoxy protons
2 3.8-3.9 Singlet 3H
(-OCHs)
Doublet of Aromatic proton
3 7.1-7.2 1H
doublets (H-5)
Aromatic proton
4 72-7.3 Doublet 1H
(H-3)
Aromatic proton
5 76-7.7 Doublet 1H

(H-6)

Rationale for Predictions:

o Methyl Protons: The two methyl groups (ester and methoxy) are not adjacent to any protons,
so they will appear as sharp singlets. Their chemical shifts are in the typical range for such
functional groups.[4]

» Aromatic Protons: The three protons on the benzene ring are in different chemical
environments due to the substituents.

o H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it,
causing it to appear at the most downfield position in the aromatic region. It will be split
into a doublet by the neighboring H-5.

o H-3: This proton is ortho to the electron-donating methoxy group and will be split into a
doublet by H-5.

o H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

Predicted **C NMR Spectral Data
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The proton-decoupled 3C NMR spectrum is predicted to show nine distinct signals, one for
each unique carbon atom.

. . Chemical Shift (6, ppm) .
Predicted Signal Assignment
Range

Ester methyl carbon (-

1 ~52
COOCHs)
2 ~56 Methoxy carbon (-OCHs)
3 ~115 Aromatic C-3
4 ~118 Aromatic C-5
uaternary aromatic C-4
5 ~120 Q _ Y
(bearing Br)
6 ~122 Quaternary aromatic C-1
7 ~134 Aromatic C-6
uaternary aromatic C-2
8 ~158 Q _ Y
(bearing OCH?5)
9 ~166 Ester carbonyl carbon (C=0)

Rationale for Predictions:

 Aliphatic Carbons: The methyl ester and methoxy carbons are expected in the 50-60 ppm
range, which is characteristic.[5]

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
electronic effects of the substituents. The carbon attached to the electronegative oxygen of
the methoxy group (C-2) will be the most downfield among the ring carbons. The carbon
bearing the bromine (C-4) and the carbon attached to the ester group (C-1) will also be
significantly downfield. The carbonyl carbon of the ester group will be the most deshielded
carbon in the molecule.

Visualization of NMR Correlations
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The following diagram illustrates the structure of methyl 4-bromo-2-methoxybenzoate and
the key proton environments.

Caption: Structure of Methyl 4-bromo-2-methoxybenzoate with proton assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: IR Data Acquisition

o Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid
or liquid samples. A small amount of the sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, is typically used.[7]

o Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the
sample spectrum is recorded. The spectrum is typically displayed as transmittance (%)
versus wavenumber (cm~1).

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, and
aromatic C-H bonds.
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Wavenumber . . . .
Vibration Type Intensity Functional Group

(cm~*) Range

3100 - 3000 C-H Stretch Medium-Weak Aromatic C-H

3000 - 2850 C-H Stretch Medium-Weak Methyl C-H (sp?)

1730 - 1715 C=0 Stretch Strong Ester Carbonyl

~1600, ~1480 C=C Stretch Medium-Weak Aromatic Ring
Aryl-O-CHs

1250 - 1200 C-O Stretch Strong )
(asymmetric)

Ester (C-O) & Aryl-O-

1100 - 1000 C-O Stretch Strong )
CHs (symmetric)
Aromatic (out-of-

Below 900 C-H Bend Strong
plane)

Below 700 C-Br Stretch Medium Carbon-Bromine

Rationale for Predictions:

o Carbonyl Stretch: The most characteristic peak will be the strong absorption from the ester
carbonyl (C=0) group, expected around 1720 cm~1.[8]

o C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm~1, while the sp3
C-H stretches of the two methyl groups will be just below 3000 cm~1.

o Aromatic Region: The C=C stretching vibrations of the benzene ring usually give rise to a
pair of bands around 1600 and 1480 cm~1.

e Fingerprint Region: The region below 1500 cm~1 is complex, but strong absorptions
corresponding to the C-O stretching of the ester and ether linkages are expected. The C-Br
stretch will appear at a low frequency.

Visualization of Key Vibrational Modes
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(Aromatic C=C) {~1600, ~148(D
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Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which helps in confirming its structure.

Experimental Protocol: MS Data Acquisition

« lonization Method: Electron lonization (EI) is a common method for relatively small, volatile
organic molecules.

e Instrumentation: A sample is introduced into a mass spectrometer (e.g., a GC-MS system),
where it is vaporized and bombarded with a high-energy electron beam.

» Data Acquisition: The resulting charged fragments are separated based on their mass-to-
charge ratio (m/z), and a spectrum is generated showing the relative abundance of each
fragment.

Predicted Mass Spectrum Fragmentation
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The mass spectrum will show a molecular ion peak and several fragment ions. Due to the
presence of bromine, which has two major isotopes (“°Br and 8!Br) in nearly a 1:1 ratio, any
fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal

intensity.
Predicted .
m/z Value (for 7°Br)  ml/z Value (for 8'Br) Identity
Fragment lon
244 246 [CoHoBrO3]*e Molecular lon (M+e)
Loss of a methoxy
213 215 [M - OCHs]* _
radical
Loss of a
185 187 [M - COOCHs]* ,
carbomethoxy radical
Loss of a bromine
166 - [M - Br]* _
radical
Fragment from loss of
136 - [CsHsO2]*e

Br and CO

Rationale for Predictions:

Molecular lon (M+e): The molecular ion peak is expected at m/z 244 and 246, corresponding
to the two bromine isotopes.

» Alpha Cleavage: A common fragmentation pathway for esters is the cleavage of the bond
adjacent to the carbonyl group. Loss of the methoxy group (-OCHs, 31 Da) would result in a
fragment at m/z 213/215.[9]

» Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 166.

o Other Fragments: Further fragmentation of these primary ions will lead to other smaller
peaks in the spectrum.

Visualization of Key Fragmentation Pathways
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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of
methyl 4-bromo-2-methoxybenzoate. By applying fundamental spectroscopic principles and
leveraging data from structurally similar compounds, we have established a detailed and
reliable spectral profile. These predicted data serve as a valuable reference for scientists
engaged in the synthesis, purification, and analysis of this compound, ensuring structural
integrity and purity assessment. The methodologies and interpretative logic outlined herein
represent a standard workflow for the structural elucidation of novel or uncharacterized organic
molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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